molecular formula C13H12BrN3O B7549284 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide

2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide

Cat. No. B7549284
M. Wt: 306.16 g/mol
InChI Key: APPWRPZLFRJQDW-UHFFFAOYSA-N
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Description

2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-Br-ABA and is a pyridine derivative.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase II and histone deacetylase (HDAC). In addition, 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide can induce DNA damage and inhibit cell proliferation in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, allowing for its use in various experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide. One direction is to further investigate its anticancer activity and mechanism of action. This compound has shown promising results in inhibiting the growth of cancer cells, and further studies can help to optimize its use as a potential anticancer agent. Another direction is to explore its applications in materials science, particularly in the synthesis of MOFs for gas storage and separation. Finally, the synthesis of new derivatives of 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide can be explored for their potential applications in various fields.

Synthesis Methods

The synthesis of 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide involves the reaction of 3-bromobenzaldehyde with 2-aminopyridine in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been optimized and can produce high yields of the compound.

Scientific Research Applications

2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. In materials science, 2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In organic synthesis, this compound has been used as a starting material for the synthesis of various pyridine derivatives.

properties

IUPAC Name

2-amino-N-[(3-bromophenyl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c14-10-4-1-3-9(7-10)8-17-13(18)11-5-2-6-16-12(11)15/h1-7H,8H2,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPWRPZLFRJQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-bromobenzyl)pyridine-3-carboxamide

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